molecular formula C22H16F3N3O B3013397 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034289-85-3

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3013397
CAS No.: 2034289-85-3
M. Wt: 395.385
InChI Key: GLCZZEHGQPTBHJ-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a phenylacetamide moiety substituted with a trifluoromethyl group. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, as seen in drugs like Zolpidem and Alpidem, which target GABA receptors . This compound is synthesized via a Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolones, a method that achieves high yields (up to 92%) and regioselectivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, common strategies in drug design to improve pharmacokinetics.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-12,14H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCZZEHGQPTBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of imidazo[1,2-a]pyridine derivatives with various aryl and acetamide groups. The chemical structure can be represented as follows:

C19H16F3N3O\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_3\text{O}

This structure features an imidazo[1,2-a]pyridine moiety linked to a phenyl ring and a trifluoromethyl-substituted phenyl group.

Antifungal Activity

Recent studies have evaluated the antifungal properties of similar imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from imidazo[1,2-a]pyridine were tested against various fungal strains, including Candida albicans and Trichophyton species. The results indicated that many derivatives exhibited moderate antifungal activity, with some achieving minimal inhibitory concentrations (MICs) as low as 2μg/mL2\,\mu g/mL against specific strains .

Antiparasitic Activity

The biological activity of imidazo[1,2-a]pyridines extends to antiparasitic effects. A series of compounds were optimized for efficacy against Leishmania species, with some derivatives showing promising results in inhibiting parasite growth while maintaining acceptable metabolic stability in human liver microsomes .

Structure-Activity Relationships (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that the presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity. In a comparative study, compounds with various substitutions were assessed for their antiparasitic potency and selectivity .

CompoundR GrouppEC50Selectivity Index
3aA5.416
3sB5.36
3tC5.14
3uD5.23
3vE4.82

This table summarizes the biological activity of various derivatives based on their substituents.

Case Studies

Case Study 1: Antifungal Evaluation

A study conducted on novel imidazo[1,2-a]pyridines revealed that specific derivatives exhibited significant antifungal activity against Microsporum gypseum and Candida albicans. The most effective compounds were identified based on their structural properties and functional groups .

Case Study 2: Antiparasitic Efficacy

Another investigation focused on the antiparasitic potential of similar compounds against Leishmania donovani. The study highlighted that modifications in the imidazo[1,2-a]pyridine core significantly influenced the compounds' efficacy and selectivity .

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antifungal properties. For instance, compounds synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide were evaluated for their antifungal activity against several strains, including Candida albicans and Trichophyton species. The results indicated that many derivatives displayed moderate antifungal activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL against M. canis .

CompoundMIC (µg/mL)Target Organism
4h2M. canis
4f4M. canis
6a8C. albicans

Antibacterial Properties

Imidazopyridine derivatives have also shown promising antibacterial activities. A review highlighted various synthetic methodologies leading to compounds with notable efficacy against bacterial strains such as Staphylococcus aureus. One compound exhibited an MIC of 3.12 µg/mL, demonstrating significant bactericidal activity compared to standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Target Organism
Compound 83.12S. aureus
Compound X5.00E. coli

Anticancer Activity

The potential anticancer properties of imidazo[1,2-a]pyridine derivatives are being actively researched. Some studies have indicated that these compounds may inhibit specific cancer cell lines by inducing apoptosis or inhibiting proliferation pathways. For example, certain synthesized derivatives were tested for their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), which is implicated in cancer progression .

Conclusion and Future Directions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide represents a promising scaffold for the development of new therapeutic agents targeting fungal infections, bacterial diseases, and cancer. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity while exploring their mechanisms of action in greater detail.

Continued investigation into the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives will be crucial for developing effective drugs based on this compound class.

Comparison with Similar Compounds

Table 2: Comparison with Non-Imidazopyridine Derivatives

Compound Name Core Structure Key Substituents Biological Target Notes
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Example) Benzothiazole Phenylacetamide Not specified Patent claims broad therapeutic uses
N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide Piperidine-sulfonyl Trifluoromethyl, pyridinyl Not specified Structural complexity reduces synthetic feasibility
N-(3-fluorophenyl)-2-[2-(7-(3-((2-hydroxyethyl)(prop-2-ynyl)amino)propoxy)-6-methoxyquinazolin-4-ylamino)thiazol-5-yl]acetamide Quinazoline-thiazole Fluorophenyl, hydroxyethyl AuroraA kinase inhibitor Demonstrates target flexibility with varied cores

Key Observations:

  • Core Heterocycle Impact: Replacing imidazopyridine with benzothiazole () or quinazoline () alters electronic properties and binding modes. For example, benzothiazole derivatives may exhibit different solubility profiles due to sulfur’s polarizability .
  • Target Selectivity: The quinazoline-thiazole hybrid in targets AuroraA kinase, whereas imidazopyridine derivatives (e.g., 6f) inhibit RET kinase, underscoring the role of core structure in target specificity .

Computational and Binding Affinity Insights

The Glide XP scoring function () highlights that hydrophobic enclosure and hydrogen bonding are critical for affinity. The trifluoromethyl group in the target compound likely participates in hydrophobic interactions with protein pockets, while the acetamide linker may form hydrogen bonds. Comparatively, halogenated analogues (6c, 6d) might engage in weaker van der Waals interactions, explaining their lower molecular weights but retained activity .

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